![molecular formula C25H33N3O4S B1432205 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride CAS No. 1356906-17-6](/img/structure/B1432205.png)
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride is a useful research compound. Its molecular formula is C25H33N3O4S and its molecular weight is 471.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride are multiple neurotransmitter receptors in the brain, including dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
This compound acts as an antagonist for these receptors . This means it binds to these receptors but does not activate them, thereby blocking the action of natural neurotransmitters. This results in a decrease in overactive communication between neurons.
Biochemical Pathways
The compound’s antagonistic action on various receptors affects several biochemical pathways. For instance, blocking dopamine receptors can affect the dopaminergic pathways, which are involved in reward, motivation, and pleasure. Similarly, blocking serotonin receptors can impact the serotonergic pathways, which play a role in mood regulation .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the overactivity of certain neurotransmitter systems. This can result in a reduction of symptoms in conditions like schizophrenia and bipolar disorder, where these systems are often overactive .
生化学分析
Biochemical Properties
2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions, particularly in the central nervous system. It acts as an antagonist for multiple neurotransmitter receptor sites, including serotonin (5HT1A, 5HT2A), dopamine (D1, D2), histamine (H1), and adrenaline (Alpha1, Alpha2) receptors . The interactions between this compound and these receptors are primarily inhibitory, reducing the activity of these neurotransmitters and thereby exerting its antipsychotic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in neurotransmitter synthesis and release, as well as those involved in cell survival and apoptosis . Additionally, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various neurotransmitter receptors. By binding to these receptors, it inhibits their activity, leading to a decrease in neurotransmitter release and signaling . This inhibition can result in changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. Additionally, this compound can modulate the activity of enzymes involved in neurotransmitter metabolism, further influencing its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate neurotransmitter activity without causing significant adverse effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the compound’s interactions with multiple neurotransmitter receptors and its impact on cellular metabolism.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolism of this compound results in the formation of several metabolites, some of which retain biological activity. These metabolites can further interact with neurotransmitter receptors and other biomolecules, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is likely due to specific targeting signals and post-translational modifications that direct the compound to these compartments. The presence of this compound in these organelles can influence their function and contribute to the overall biochemical effects of the compound.
特性
CAS番号 |
1356906-17-6 |
|---|---|
分子式 |
C25H33N3O4S |
分子量 |
471.6 g/mol |
IUPAC名 |
2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C25H33N3O4S/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25/h1-8,29H,9-20H2 |
InChIキー |
KSWXXNLKJADNDB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |
正規SMILES |
C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-4-amine;hydrochloride](/img/structure/B1432122.png)
![2-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-propanamine hydrochloride](/img/structure/B1432123.png)
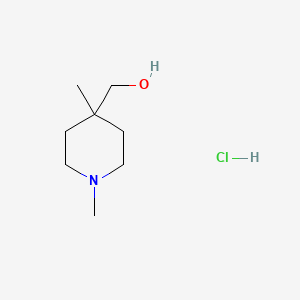
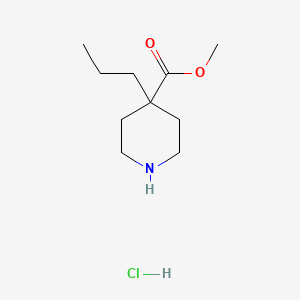
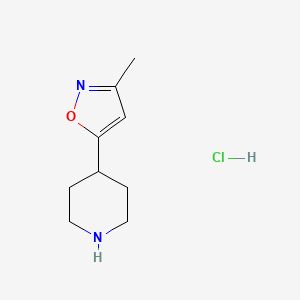
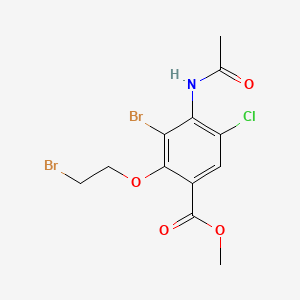
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
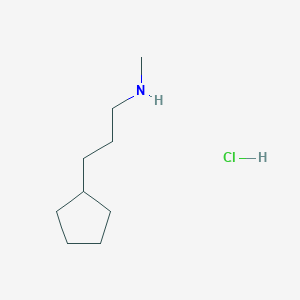
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
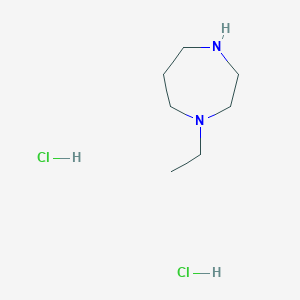
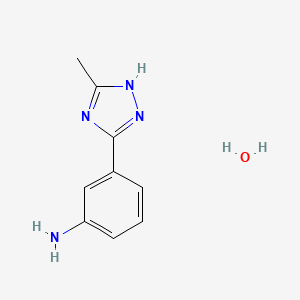
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)
![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)

